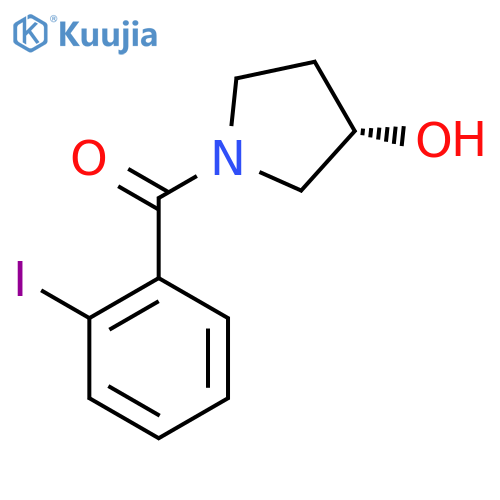Cas no 1567875-27-7 ((3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol)

(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- (3S)-1-(2-iodobenzoyl)pyrrolidin-3-ol
- [(3S)-3-hydroxypyrrolidin-1-yl]-(2-iodophenyl)methanone
- (3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol
-
- インチ: 1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2/t8-/m0/s1
- InChIKey: DJGILGNVPQHALI-QMMMGPOBSA-N
- ほほえんだ: IC1C=CC=CC=1C(N1CC[C@@H](C1)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 247
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 1.5
(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S195575-125mg |
(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol |
1567875-27-7 | 125mg |
$ 465.00 | 2022-06-03 | ||
| TRC | S195575-250mg |
(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol |
1567875-27-7 | 250mg |
$ 770.00 | 2022-06-03 |
(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-olに関する追加情報
Introduction to (3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol (CAS No. 1567875-27-7)
(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 1567875-27-7, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a pyrrolidin-3-ol moiety and a 2-iodobenzoyl group, make it a valuable building block for designing novel therapeutic agents.
The pyrrolidin-3-ol backbone is a common structural motif in many pharmacologically active compounds, known for its ability to enhance binding affinity and selectivity towards biological targets. The presence of the 2-iodobenzoyl group further extends the compound's utility by providing a reactive site for further chemical modifications. These characteristics have made (3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol a subject of extensive investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The compound's stereochemistry, specifically the (3S) configuration, plays a crucial role in determining its biological activity. Research has shown that the precise three-dimensional arrangement of atoms in chiral molecules like this one can significantly influence their interactions with biological targets, often leading to improved efficacy and reduced side effects.
One of the most compelling aspects of (3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently implicated in diseases such as cancer. By modifying the structure of this compound, researchers can develop highly specific inhibitors that target particular kinases, thereby disrupting aberrant signaling networks. Recent studies have demonstrated promising results using derivatives of this compound in preclinical models, highlighting its therapeutic potential.
The 2-iodobenzoyl group on (3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol also offers opportunities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of diverse substituents at specific positions on the benzoyl ring, enabling the creation of a library of analogs with tailored biological properties. Such flexibility makes this compound an invaluable tool for structure-based drug design efforts.
Another area where this compound has shown promise is in the development of probes for biochemical studies. The combination of a photoreactive group (the benzoyl moiety) and a chiral center provides a unique platform for investigating enzyme mechanisms and protein-ligand interactions. Researchers can utilize this compound to develop fluorescent or photoaffinity labeling agents that help elucidate the roles of specific proteins in cellular processes.
The synthesis of (3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The stereocontrol during the synthesis is particularly critical to obtaining the desired (3S) configuration. Advanced synthetic techniques, including asymmetric catalysis and chiral auxiliary methods, have been employed to achieve this goal. These methods not only improve the efficiency of synthesis but also enhance scalability for industrial applications.
From a regulatory perspective, compounds like (3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol are subject to rigorous quality control measures to ensure their suitability for pharmaceutical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency and safety. Additionally, comprehensive characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the identity and purity of the final product.
The growing body of research on (3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol underscores its importance as a versatile intermediate in drug discovery. As our understanding of biological pathways continues to expand, so does the demand for innovative molecular tools like this one. Future studies may explore new synthetic routes and applications, further solidifying its role in advancing pharmaceutical science.
1567875-27-7 ((3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol) 関連製品
- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)
- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)
- 1427014-87-6(1-(2,5-Dichloro-phenyl)-1H-imidazole-4-carboxylic acid amide)
- 90925-42-1((3-Methoxy-2,6-dimethylphenyl)methanol)
- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)
- 1361515-59-4(6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)
- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)
- 109790-54-7(2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-)
- 953749-45-6(N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)
- 1160263-53-5(8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)




